Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
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Overview
Description
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a complex organic compound with the molecular formula C24H23ClN2O6 This compound is characterized by the presence of a chlorobenzamido group, a dihydroquinolinone moiety, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chlorobenzamido intermediate: This step involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido group.
Synthesis of the dihydroquinolinone moiety: This involves the cyclization of an appropriate precursor to form the dihydroquinolinone structure.
Coupling of intermediates: The 4-chlorobenzamido intermediate is then coupled with the dihydroquinolinone moiety under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and dimethyl sulfoxide, as well as catalysts and specific temperature and pressure conditions .
Scientific Research Applications
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can be compared with other similar compounds, such as:
Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate: This compound has a similar structure but differs in the presence of a malonate group instead of a propanoate group.
Ethyl 2-(4-bromobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate: This compound has a bromine atom instead of a chlorine atom in the benzamido group.
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)butanoate: This compound has a butanoate group instead of a propanoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19ClN2O4 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate |
InChI |
InChI=1S/C21H19ClN2O4/c1-2-28-21(27)18(24-20(26)13-7-9-15(22)10-8-13)11-14-12-19(25)23-17-6-4-3-5-16(14)17/h3-10,12,18H,2,11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
DINXJEAUFZETJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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